molecular formula C22H25N5O3 B2728703 1-(2-Methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea CAS No. 946273-66-1

1-(2-Methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea

Cat. No.: B2728703
CAS No.: 946273-66-1
M. Wt: 407.474
InChI Key: BJXSETZVNLQLSJ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea (CAS Number 946201-34-9) is a synthetic organic compound with the molecular formula C22H25N5O3 and a molecular weight of 407.5 g/mol . This unsymmetrical N,N'-diaryl urea features a methoxyphenyl group and a substituted aminopyrimidine moiety, a structure known for its significance in medicinal chemistry . The urea functional group is a privileged scaffold in drug design, capable of forming key hydrogen bonds with biological targets . Similarly, pyrimidine cores are common in pharmaceuticals and agrochemicals, often contributing to specific target binding . While the specific biological profile of this compound requires further investigation, compounds within these structural classes have demonstrated a wide range of research applications. These include serving as key scaffolds in the development of kinase modulators , receptor antagonists , and as components in combination therapies, such as with chimeric antigen receptor (CAR)-based treatments . Researchers may value this chemical for exploring new therapeutic agents or as a building block in organic synthesis. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-4-13-30-21-14-20(23-15(2)24-21)25-16-9-11-17(12-10-16)26-22(28)27-18-7-5-6-8-19(18)29-3/h5-12,14H,4,13H2,1-3H3,(H,23,24,25)(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXSETZVNLQLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea, with the CAS number 946273-66-1, is an organic compound that belongs to the class of ureas. It has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article delves into its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(2-Methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea is C22H25N5O3C_{22}H_{25}N_{5}O_{3}, with a molecular weight of 407.5 g/mol. The structure features a methoxy group, a pyrimidine moiety, and a urea linkage, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC22H25N5O3
Molecular Weight407.5 g/mol
CAS Number946273-66-1

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxyaniline with a suitable isocyanate derivative of the pyrimidine component. Common solvents used in the synthesis include dichloromethane or tetrahydrofuran under controlled temperature conditions to optimize yield and purity.

The mechanism by which 1-(2-Methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for various metabolic pathways.
  • Receptor Modulation : It may interact with receptors to modulate their activity, potentially altering cellular signaling pathways.

Therapeutic Potential

Research indicates that this compound has potential applications in treating various diseases, including:

  • Cancer : Due to its ability to inhibit certain enzymes involved in tumor growth.
  • Inflammatory Conditions : Its anti-inflammatory properties may provide therapeutic benefits in managing conditions like arthritis.

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that 1-(2-Methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea effectively inhibited the activity of a specific kinase involved in cancer progression, showing promise as a lead compound for cancer therapeutics.
  • Receptor Binding Assays : Binding affinity studies revealed that this compound has a significant affinity for certain receptors implicated in inflammatory responses, suggesting its potential as an anti-inflammatory agent.
  • Animal Models : In vivo studies using animal models have shown that administration of this compound resulted in reduced tumor size and improved survival rates in treated subjects compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Urea/Pyrimidine Moieties

  • Compound from : The compound 1-{4-[4-amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl}-3-[2-fluoro-6-(trifluoromethyl)phenyl]urea shares a urea backbone and pyrimidine-based substituent. Key differences include: Pyrimidine Substitution: The target compound has a 2-methyl-6-propoxypyrimidin-4-yl group, whereas the analog in features a furopyrimidine core with a 4-methoxyphenyl substituent. Urea Substituents: The trifluoromethyl and fluorine groups in the analog () likely enhance lipophilicity and metabolic stability compared to the 2-methoxyphenyl group in the target compound .

Piperazine-Based Analogues (HBK Series, )

The HBK compounds (e.g., HBK14–HBK19) share a 2-methoxyphenylpiperazine scaffold but lack the urea-pyrimidine architecture. Notable contrasts include:

  • Pharmacophore Diversity : The HBK series prioritizes piperazine-based CNS targeting (e.g., serotonin/dopamine modulation), while the urea-pyrimidine structure suggests kinase or nucleotide-binding affinity.
  • Substituent Effects: Chloro (HBK15) or trimethylphenoxy (HBK18–19) groups in HBK compounds influence solubility and receptor selectivity, whereas the target compound’s propoxy and methyl groups on pyrimidine may optimize steric and electronic interactions with enzymes .

Hydrogen Bonding and Crystallography ()

  • SHELX Refinement : The target compound’s crystallographic data (if available) would rely on software like SHELXL for small-molecule refinement. Hydrogen-bonding patterns, critical for stability and solubility, can be analyzed using graph-set theory (), contrasting with simpler HBK analogs that lack extended hydrogen-bonding networks due to fewer polar groups .

Data Table: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Potential Applications Reference
Target Compound Urea-pyrimidine 2-Methoxyphenyl, 2-methyl-6-propoxypyrimidine Kinase inhibition, nucleotide binding
HBK15 () Piperazine 2-Chloro-6-methylphenoxy CNS modulation (e.g., serotonin)
Compound Urea-furopyrimidine Trifluoromethyl, 4-methoxyphenyl Anticancer or antiviral
(±)-3-methoxy-N-methylmorphinan () Morphinan Methoxy, pyrrolidinyl Opioid receptor interaction

Research Findings and Implications

  • Pyrimidine vs.
  • Substituent Optimization : The propoxy group in the target compound may enhance membrane permeability compared to shorter alkoxy chains (e.g., methoxy in HBK14) but could reduce aqueous solubility .
  • Hydrogen-Bonding Networks : The urea moiety in the target compound enables robust hydrogen bonding, critical for protein-ligand interactions, as demonstrated in Etter’s graph-set analysis () .

Q & A

Advanced Research Question

  • Combination Index (CI) Analysis : Use the Chou-Talalay method to quantify synergism (CI < 1) in FGFR-driven cancers (e.g., with cisplatin or paclitaxel) .
  • In Vivo Xenografts : Co-administer the compound (10 mg/kg, oral) with chemotherapeutics in mice bearing patient-derived tumors. Monitor tumor volume and metastasis via bioluminescence imaging .

How are computational methods integrated into optimizing this compound’s binding affinity?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Identify stable binding conformations in FGFR’s hinge region. Free energy perturbation (FEP) calculations predict ΔΔG values for substituent modifications .
  • Docking Studies : Virtual screening of 500 analogs prioritizes candidates with improved hydrogen bonding to Ala564 and Lys514 .

What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

Advanced Research Question

  • LC-MS/MS : Quantify degradation products in simulated gastric fluid (pH 2.0) and plasma. Detect N-dealkylation (major metabolite) and urea hydrolysis (minor pathway) .
  • DSC/TGA : Differential scanning calorimetry (DSC) confirms thermal stability up to 200°C, while thermogravimetric analysis (TGA) detects no solvent residues .

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